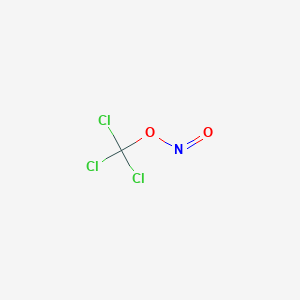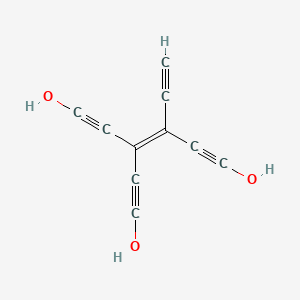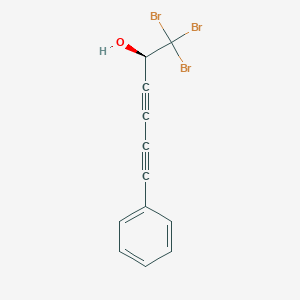
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is a chemical compound known for its unique structure and properties. This compound features a hexadiyne backbone with a hydroxyl group at the second position, three bromine atoms at the first position, and a phenyl group at the sixth position. The (2R) configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- typically involves the bromination of a precursor compound. One common method is the oxidative bromination of alkynes using reagents such as molecular bromine or tribromoisocyanuric acid. The reaction is usually carried out in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like 2-iodoxybenzoic acid or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of trihalomethyl ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of polyynes and other conjugated systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and triple bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Tribromo-4-phenyl-3-butyn-2-ol: Similar structure but with a different backbone.
Trihalomethyl ketones: Compounds with trihalomethyl groups and ketone functionalities.
Uniqueness
3,5-Hexadiyn-2-ol, 1,1,1-tribromo-6-phenyl-, (2R)- is unique due to its specific stereochemistry and the presence of both a hexadiyne backbone and a phenyl group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
819851-08-6 |
|---|---|
Formule moléculaire |
C12H7Br3O |
Poids moléculaire |
406.89 g/mol |
Nom IUPAC |
(2R)-1,1,1-tribromo-6-phenylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H7Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11,16H/t11-/m1/s1 |
Clé InChI |
NJPUJKUXSKFDRM-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C#CC#C[C@H](C(Br)(Br)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC(C(Br)(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


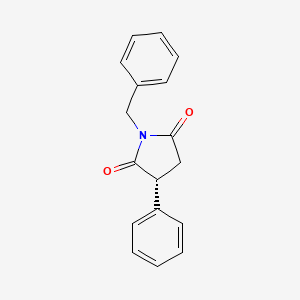
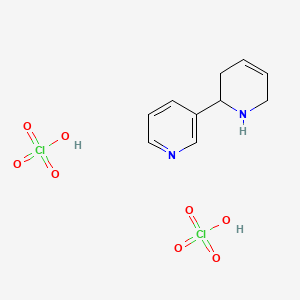
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
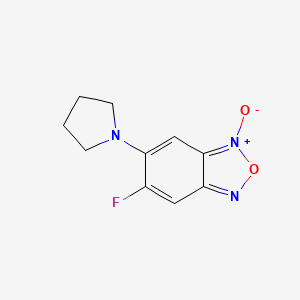

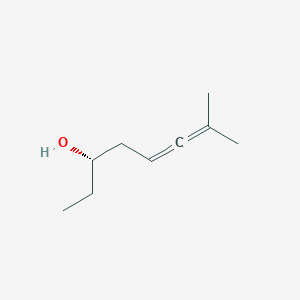
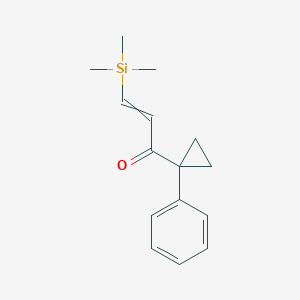
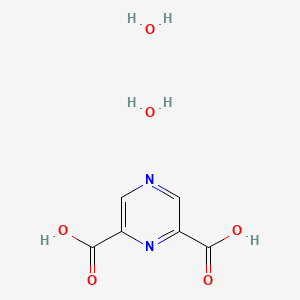

![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
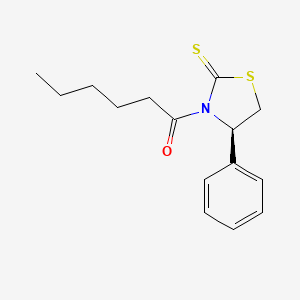
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
